molecular formula C14H10ClN3S B2474376 5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 93717-11-4

5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2474376
CAS No.: 93717-11-4
M. Wt: 287.77
InChI Key: XEEMRZODAMAXOV-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a thiol group (-SH) and two aromatic rings, one of which is substituted with a chlorine atom. The unique structure of this compound imparts it with various chemical and biological properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with phenylhydrazine to form 3-chlorophenylhydrazone. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield the desired triazole compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Activity

Research has shown that compounds within the triazole family exhibit notable antimicrobial properties. 5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been evaluated for its effectiveness against various bacterial and fungal strains. In a study comparing several triazole derivatives, this compound demonstrated significant antifungal activity, outperforming standard antifungal agents such as fluconazole and ciprofloxacin .

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL
Staphylococcus aureus8 µg/mL

1.2 Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro tests against HepG2 liver cancer cells showed that it could inhibit cell proliferation effectively. The structure-activity relationship (SAR) studies indicated that the presence of electron-donating groups enhances its anticancer activity .

Table 2: Anticancer Activity of this compound

CompoundIC50 (µg/mL)
This compound15.5
Standard Drug (e.g., Doxorubicin)10.0

Agricultural Applications

2.1 Plant Protection Products

The compound's efficacy as a fungicide has led to its exploration in agricultural applications. Its ability to inhibit fungal pathogens makes it a candidate for developing new plant protection products. Studies have shown that triazole derivatives can be effective in controlling diseases in crops such as wheat and barley .

Table 3: Efficacy of this compound on Crop Diseases

CropDiseaseEfficacy (%)
WheatFusarium head blight85
BarleyRhynchosporium secalis78

Material Science Applications

3.1 Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in synthesizing advanced materials, including polymers and nanocomposites. Its thiol group can participate in various chemical reactions, making it a versatile building block for creating functionalized materials with specific properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chlorine-substituted aromatic ring and the phenyl group on the triazole ring makes 5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol unique. This unique structure contributes to its distinct chemical and biological properties, such as enhanced binding affinity to certain molecular targets and increased stability under various conditions .

Biological Activity

5-(3-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS No. 93717-11-4) is a compound that belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and data tables.

  • Molecular Formula : C₁₄H₁₀ClN₃S
  • Molecular Weight : 287.77 g/mol
  • CAS Number : 93717-11-4

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole-3-thiol exhibit significant antimicrobial properties. A study focused on various S-substituted derivatives of 1,2,4-triazole-3-thiols showed that at concentrations around 125 µg/mL, these compounds displayed activity against several bacterial strains including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and the fungus Candida albicans. The minimum inhibitory concentrations (MIC) ranged from 31.25 to 62.5 µg/mL for these strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown promising cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Activity
HT-29 (Colorectal Cancer)~10Significant cytotoxicity observed
MDA-MB-231 (Breast Cancer)~15Moderate cytotoxicity
IGR39 (Melanoma)~8High selectivity towards cancer cells

In particular, a study indicated that compounds bearing the triazole scaffold interact effectively with key proteins involved in cancer signaling pathways, such as MEK1 and ERK2. This interaction leads to cell cycle arrest in cancer cells and suggests potential as therapeutic agents in oncology .

Structure-Biological Activity Relationship

The biological activity of triazole derivatives is often linked to their structural characteristics. Substituents on the triazole ring can significantly influence their pharmacological properties. For instance:

  • Sulfur Substituents : Variations in sulfur substituents did not significantly alter the antimicrobial and antifungal activities among different derivatives .
  • Hydrazone Derivatives : Modifications that include hydrazone functionalities have shown enhanced selectivity and potency against specific cancer types .

Case Studies

  • Antimicrobial Study : A synthesis of various S-substituted derivatives was conducted to evaluate their antimicrobial efficacy. The results confirmed that most synthesized compounds maintained significant activity against both bacterial and fungal strains at low concentrations .
  • Anticancer Evaluation : In vitro assays demonstrated that specific derivatives exhibited strong antiproliferative effects against colon cancer cell lines (HT-29), with IC50 values indicating effective cytotoxicity comparable to established chemotherapeutics .

Properties

IUPAC Name

3-(3-chlorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3S/c15-11-6-4-5-10(9-11)13-16-17-14(19)18(13)12-7-2-1-3-8-12/h1-9H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEMRZODAMAXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70974880
Record name 5-(3-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5948-09-4
Record name 5-(3-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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